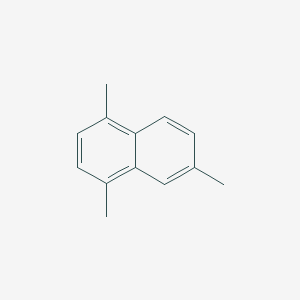

1,4,6-Trimethylnaphthalene

Descripción

Historical Context and Discovery

While specific historical details on the discovery of 1,4,6-trimethylnaphthalene are sparse, its relevance stems from the broader study of alkylated naphthalenes, which have been investigated since the early development of aromatic hydrocarbon chemistry. Naphthalene itself was first isolated from coal tar in the 19th century, and derivatives such as methyl-substituted naphthalenes have been synthesized and characterized as part of efforts to understand polycyclic aromatic hydrocarbons and their chemical reactivity. The methylated derivatives, including this compound, have been subjects of modern computational and experimental research to elucidate their structural, electronic, and reactive properties.

Position in Polycyclic Aromatic Hydrocarbon Classification

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. Specifically, it is a methylated derivative of naphthalene, the simplest PAH consisting of two fused benzene rings. The addition of methyl groups classifies it as an alkylated PAH, a subgroup of PAHs characterized by alkyl substituents attached to the aromatic rings.

Alkylated PAHs like this compound are important in environmental chemistry as they often occur as components of complex hydrocarbon mixtures derived from fossil fuels and combustion processes. Their chemical behavior and environmental fate differ from unsubstituted PAHs due to the influence of alkyl groups on solubility, reactivity, and biodegradability.

Significance in Chemical Research

This compound is significant in chemical research for several reasons:

Aromatic Chemistry Insights: Its unique substitution pattern provides a model for studying the effects of alkyl groups on aromatic systems, including conformational flexibility, electronic distribution, and reactivity in electrophilic aromatic substitution reactions.

Computational Chemistry Applications: The compound has been extensively studied using density functional theory (DFT) to understand its structural parameters, vibrational frequencies, and electronic properties. These studies assist in predicting reactivity patterns and interactions with other molecules, contributing to the broader understanding of alkylated PAHs.

Environmental and Biodegradation Studies: Alkylated naphthalenes like this compound are persistent environmental pollutants. Research into their molecular characteristics helps clarify their behavior in ecosystems, including susceptibility to enzymatic degradation by naphthalene dioxygenase enzymes and their role in complex hydrocarbon mixtures.

Solvent and Intermediary Roles: Although more commonly studied for related isomers, trimethylnaphthalenes serve as solvents and intermediates in organic synthesis, influencing materials science and pharmaceutical chemistry. Their thermal stability and chemical properties make them useful in specialized chemical processes.

Data Table: Key Chemical Properties of this compound

Detailed Research Findings

Conformational Flexibility: Computational studies reveal that the methyl groups at positions 1, 4, and 6 increase the conformational deformability of the aromatic system compared to unsubstituted naphthalene. This affects the torsional barriers and potentially the reactivity of the molecule in chemical transformations.

Hyperconjugation Effects: Density functional theory investigations have shown π-σ hyperconjugation effects involving the methyl substituents, influencing the electronic structure and stability of the molecule. These effects are important for understanding radical scavenging activities and other chemical behaviors.

Environmental Reactivity: The localization of electrophilic attack sites on this compound has been mapped using computational methods, aiding in the prediction of biodegradation pathways by enzymes such as naphthalene dioxygenase. This contributes to environmental chemistry knowledge regarding the persistence and transformation of alkylated PAHs.

Solubility and Interaction Studies: Research into the solubility and interaction of this compound with other compounds provides insights into the behavior of complex hydrocarbon mixtures, relevant for both industrial applications and environmental impact assessments.

Propiedades

IUPAC Name |

1,4,6-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKRZAKNKJAKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175576 | |

| Record name | 1,4,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-42-2 | |

| Record name | 1,4,6-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,6-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Trimethylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,6-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,6-TRIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZR768DQFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Route via Sesquiterpene Derivatives

Another approach involves the synthesis of 1,4,6-trimethylnaphthalene from sesquiterpene-related intermediates. Adachi (1972) described a method starting from p-methylacetophenone, which undergoes several transformations:

- Conversion to 4-(p-tolyl)valeronitrile via diethyl malonate derivatives.

- Reaction with Grignard reagents to form ketones.

- Cyclization to tetrahydronaphthalene intermediates.

- Final dehydrogenation to yield cadalene and related methyl-substituted naphthalenes, including this compound.

This route is notable for its use of complex intermediates and specialized reagents, offering a synthetic pathway from natural product derivatives.

Catalytic Methylation of Naphthalene (Industrial Method)

Industrial production of this compound typically employs catalytic methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of strong bases (e.g., sodium hydride). The process is often catalyzed by zeolite catalysts under elevated temperature and pressure to enhance selectivity and yield.

- Reaction Conditions: Reflux conditions with methylating agents and strong base.

- Catalysts: Zeolite-based catalysts to facilitate methylation.

- Purification: Distillation or recrystallization to isolate the pure compound.

This method is favored industrially due to scalability and relatively straightforward reaction conditions.

| Parameter | Description |

|---|---|

| Starting Material | Naphthalene |

| Methylating Agents | Methyl iodide, Dimethyl sulfate |

| Base | Sodium hydride |

| Catalyst | Zeolite catalysts |

| Conditions | Reflux, elevated temperature |

| Purification | Distillation, recrystallization |

Optimized Synthesis via Ionene Intermediates

A more recent optimized laboratory synthesis involves formation of ionene and bromoionene intermediates from α- or β-ionone, followed by dehydrobromination to yield this compound derivatives.

- Step 1: Ionone reacts with iodine under heating to form ionene.

- Step 2: Ionene is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide under light irradiation to form bromoionene.

- Step 3: Treatment with a base such as Hünig’s base (N,N-diisopropylethylamine) induces elimination to form the dihydronaphthalene intermediate.

- Step 4: Final purification by vacuum distillation and HPLC yields >99.5% pure this compound.

This method addresses side reactions and impurity formation by controlling reagent stoichiometry and reaction conditions, improving purity and yield.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | α-/β-Ionone + Iodine, heating (100-225 °C) | Formation of ionene |

| 2 | NBS + benzoyl peroxide, light irradiation | Bromination to bromoionene |

| 3 | Hünig’s base, heating at 120 °C | Elimination to dihydronaphthalene |

| 4 | Vacuum distillation, HPLC purification | Final product isolation (>99.5%) |

Summary Table of Preparation Methods

Research Findings and Considerations

- The multi-step method by Eisenbraun et al. remains a classical approach but involves multiple catalytic hydrogenations and acid-mediated cyclizations.

- The sesquiterpene-based synthesis highlights the use of natural product derivatives but is less commonly applied due to complexity.

- The industrial catalytic methylation method is widely used for bulk production, emphasizing catalyst choice (zeolites) and reaction optimization for selectivity.

- The ionene-based synthesis offers a refined laboratory-scale method yielding high purity products with controlled side reactions, suitable for research and specialty applications.

Análisis De Reacciones Químicas

Types of Reactions: 1,4,6-Trimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthalene derivatives.

Substitution: Nitro and sulfonic acid derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry:

- Precursor in Organic Synthesis: TMN serves as a building block for more complex organic molecules. Its unique structure allows it to be used in studies of aromatic substitution reactions due to the electron-donating effects of its methyl groups.

- Model Compound: It is utilized as a model compound to investigate the mechanisms of electrophilic substitution reactions.

-

Biological Applications:

- Antimicrobial Activity: Research indicates that TMN exhibits potential antimicrobial properties, making it a candidate for further biological investigations .

- Sprout Suppression in Agriculture: TMN has been identified as an effective sprout suppressant for potatoes. Bioassays demonstrated its efficacy in inhibiting sprout growth in excised cultured shoot-tips .

-

Pharmaceutical Applications:

- Ongoing studies are exploring TMN's potential as a pharmacophore in drug design, particularly in developing compounds with specific biological activities.

Industrial Applications

- Specialty Chemicals Production:

- TMN is utilized in the synthesis of specialty chemicals and dyes due to its stable aromatic structure.

- Intermediate in Chemical Synthesis:

- It acts as an intermediate in the production of other industrially significant compounds, including naphthoquinones through oxidation processes.

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Agricultural Use

Research conducted on the effectiveness of TMN as a sprout suppressant showed that it significantly reduced sprouting in potato cultivars under controlled conditions. This finding highlights its practical application in agriculture to enhance shelf life and reduce waste .

Comparison with Related Compounds

| Compound | Structure Type | Key Applications |

|---|---|---|

| 1,2,3,4-Tetrahydro-1,4,6-TMN | Hydrogenated derivative | Different reactivity; used in flavoring |

| 1,4,5-Trimethylnaphthalene | Isomer | Varies in reactivity; used in dyes |

| 2,3,6-Trimethylnaphthalene | Isomer | Investigated for similar applications |

Mecanismo De Acción

The mechanism by which 1,4,6-Trimethylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparación Con Compuestos Similares

Analytical Challenges :

- GC-MS Differentiation : 1,4,6-TMN shares >95% mass spectral similarity with methylethylnaphthalene, leading to erroneous identifications in 40% of cases when automated algorithms are used .

- Chromatographic Co-elution : Isomers like 1,3,5-TMN and 1,4,6-TMN exhibit overlapping retention indices (RIs), necessitating partition coefficient (Kp′) analysis for accurate identification .

Geochemical Parameters and Thermal Maturity

1,4,6-TMN is integral to geochemical ratios that assess hydrocarbon maturity:

Comparison of Maturity Parameters :

| Parameter | Formula | Application Context |

|---|---|---|

| TNR-1 | A(2,3,6-TMN)/A(1,4,6+1,3,5-TMN) | Heavy oil layer contribution |

| TNR-2 | A(1,3,7+2,3,6-TMN)/A(1,3,5+1,3,6+1,4,6-TMN) | Crude oil classification |

Physical and Chemical Properties

1,4,6-TMN exhibits distinct physicochemical properties compared to its isomers:

Environmental and Industrial Relevance

Actividad Biológica

1,4,6-Trimethylnaphthalene (1,4,6-TMN) is an aromatic hydrocarbon belonging to the naphthalene family. It is characterized by three methyl groups attached to the naphthalene ring system. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and environmental sciences.

This compound has the molecular formula and a molecular weight of 178.25 g/mol. Its structure consists of a fused bicyclic system with three methyl substituents at positions 1, 4, and 6. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 178.25 g/mol |

| Melting Point | 38 °C |

| Boiling Point | 263 °C |

| Solubility | Insoluble in water |

Antimicrobial Activity

Research has shown that 1,4,6-TMN exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that 1,4,6-TMN effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Salmonella typhimurium | 100 |

These findings suggest that 1,4,6-TMN could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of 1,4,6-TMN has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that:

- DPPH Scavenging Activity : The IC50 value was found to be approximately 120 µg/mL.

- ABTS Scavenging Activity : The IC50 value was reported as 150 µg/mL.

These results indicate that while 1,4,6-TMN possesses antioxidant properties, it is less effective compared to standard antioxidants like ascorbic acid and vitamin E.

Cytotoxicity

The cytotoxic effects of 1,4,6-TMN have been assessed in several cancer cell lines. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 50 |

The cytotoxicity data suggest that 1,4,6-TMN may have potential as an anticancer agent but requires further investigation into its mechanism of action.

Case Studies

A case study focused on the environmental impact of 1,4,6-TMN highlighted its persistence in soil and water systems. The compound was detected in contaminated sites due to industrial activities. Its biological degradation was assessed using microbial consortia capable of metabolizing aromatic compounds.

Q & A

Q. How can isotopic labeling (e.g., ¹³C) aid in tracing this compound metabolites?

- Methodological Answer : Synthesize ¹³C-labeled analogs via catalytic deuteration or using ¹³C-enriched methyl iodide in Friedel-Crafts reactions. Track metabolites in vivo using LC-MS/MS with selected reaction monitoring (SRM) for labeled fragments. This approach clarifies metabolic pathways (e.g., hepatic oxidation to 1,4,6-trimethyl-1,2-dihydronaphthalene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.